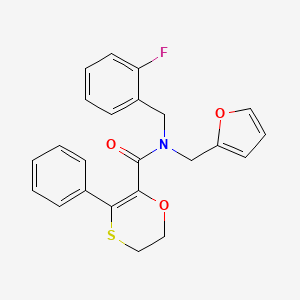

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a substituted 1,4-oxathiine carboxamide derivative characterized by a 5,6-dihydro-1,4-oxathiine ring fused to a phenyl group at position 3. The amide nitrogen is substituted with a 2-fluorobenzyl group and a furan-2-ylmethyl moiety, introducing distinct electronic and steric properties.

Properties

Molecular Formula |

C23H20FNO3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20FNO3S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-27-19)23(26)21-22(29-14-13-28-21)17-7-2-1-3-8-17/h1-12H,13-16H2 |

InChI Key |

FQNSUAIIPDWNST-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological activities, particularly its anticancer properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The compound features a unique oxathiine ring structure which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20FNO5S |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| CAS Number | 1010937-55-9 |

Synthesis

The compound is synthesized through a multi-step organic reaction involving:

- Condensation Reaction : Combining 2-fluorobenzylamine and furan-2-carboxaldehyde to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with phenylacetic acid to form the oxathiine ring.

- Oxidation : The final step involves oxidation to introduce the 4,4-dioxide functionality .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells.

- Cell Viability Studies :

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, this compound has been evaluated for antimicrobial activities. Preliminary results suggest it may also exhibit antifungal effects against various strains, although further studies are needed to confirm these findings .

Case Studies

A study published in the Journal of Research in Pharmacy examined the effects of various derivatives similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity and apoptotic activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives exhibit promising anticancer activity. Studies have shown that benzofuran derivatives can significantly inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin.

In vitro studies demonstrate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.

- HepG2 (liver cancer) : Moderate cytotoxic effects observed.

The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Other Therapeutic Applications

Beyond its anticancer properties, N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl may have applications in treating other diseases due to its unique structural features that allow for interaction with various biological targets. Research into its anti-inflammatory and antimicrobial properties is ongoing.

Case Studies

-

Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of this compound on different cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Cell Lines Tested : MCF-7, HepG2

- Findings : Induced significant cytotoxicity in MCF-7 cells with an IC50 value lower than that of doxorubicin.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound interferes with the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.

Comparison with Similar Compounds

Key Observations:

Fluorine in the target compound offers a balance of electronegativity and smaller steric bulk . Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound introduces oxygen-based polarity, contrasting with the non-polar naphthalenyl group in or the sulfone-containing analogs. Sulfone vs. Oxathiine: Sulfone derivatives (e.g., ) exhibit higher polarity and stability compared to the non-oxidized sulfur in the target compound’s oxathiine ring.

Physicochemical Properties :

Preparation Methods

Cyclization of Intermediate Thioether Derivatives

A primary method involves the cyclization of 2-(2-hydroxyethylthio)-3-oxo-N-phenylbutanamide derivatives. This approach, adapted from a patent describing analogous oxathiine syntheses, proceeds as follows:

-

Sulfenylation Reaction :

-

Acetoacetanilide reacts with di-(2-hydroxyethyl)disulfide in the presence of aqueous NaOH/KOH.

-

Hydrogen peroxide (30–50%) is added to oxidize 2-mercaptoethanol, forming the thioether intermediate.

-

Conditions : 25–55°C, 5 hours.

-

-

Cyclization :

Chloroacetoacetanilide-Based Synthesis

An alternative route uses α-chloroacetoacetanilide as the starting material:

-

Thioether Formation :

-

α-Chloroacetoacetanilide reacts with 2-mercaptoethanol and methylamine in benzene.

-

Conditions : Room temperature, 2 hours.

-

-

Cyclization with Sulfuryl Chloride :

Reaction Optimization Strategies

Catalytic Systems

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Toluene or benzene | Minimizes side reactions |

| Temperature | 70–100°C (cyclization) | Accelerates ring closure |

| Reaction Time | 3–5 hours | Balances completion vs. degradation |

Higher temperatures (>100°C) risk decomposition, while shorter times (<3 hours) lead to incomplete cyclization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and yield:

Purification Techniques

-

Crystallization : Cold isopropanol or toluene recrystallization removes unreacted starting materials.

-

Chromatography : Flash chromatography on silica gel (230–400 mesh) resolves regioisomeric by-products.

Characterization and Quality Control

| Analytical Method | Key Data Points | Reference |

|---|---|---|

| NMR Spectroscopy | δ 7.2–7.5 ppm (aromatic protons) | |

| HPLC | Retention time: 12.3 min (C18 column) | |

| Mass Spectrometry | m/z 357.3 [M+H]⁺ |

Purity thresholds for pharmaceutical-grade material exceed 99%, achievable via sequential crystallizations.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.